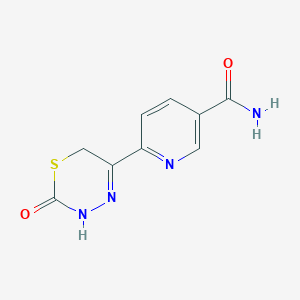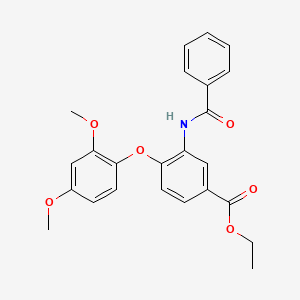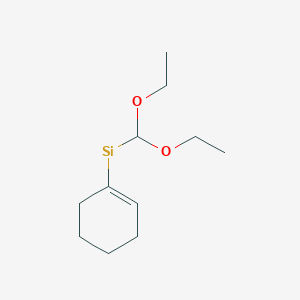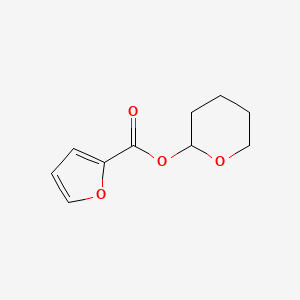
Oxan-2-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxan-2-yl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. Furan derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxan-2-yl furan-2-carboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 2-furoic acid with oxan-2-ol. This reaction is typically carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under mild conditions . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound with good yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis. This method offers several advantages, including reduced reaction times and improved yields. The reaction is carried out in a microwave reactor using 2-furoic acid and oxan-2-ol as starting materials, along with appropriate coupling reagents and catalysts . The use of microwave radiation enhances the reaction efficiency and allows for the production of this compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxan-2-yl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-carboxylate esters with different functional groups .
Wissenschaftliche Forschungsanwendungen
Oxan-2-yl furan-2-carboxylate has a wide range of scientific research applications due to its unique chemical structure and properties. Some of the key applications include:
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of various furan derivatives.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: this compound is investigated for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used as a precursor for the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of oxan-2-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.
Vergleich Mit ähnlichen Verbindungen
Oxan-2-yl furan-2-carboxylate can be compared with other similar compounds, such as furan-2-carboxylic acid, furan-2-carboxamide, and furan-2-carboxaldehyde. These compounds share the furan ring structure but differ in their functional groups and properties . The uniqueness of this compound lies in its ester functional group, which imparts specific chemical reactivity and biological activity .
List of Similar Compounds
- Furan-2-carboxylic acid
- Furan-2-carboxamide
- Furan-2-carboxaldehyde
- Methyl furan-2-carboxylate
- Ethyl furan-2-carboxylate
Eigenschaften
CAS-Nummer |
90073-19-1 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
oxan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C10H12O4/c11-10(8-4-3-7-12-8)14-9-5-1-2-6-13-9/h3-4,7,9H,1-2,5-6H2 |
InChI-Schlüssel |
ZLYJBGCVSHVORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

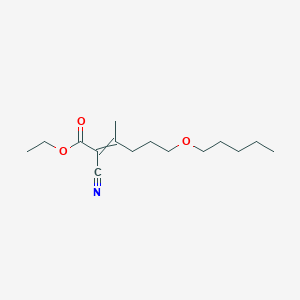
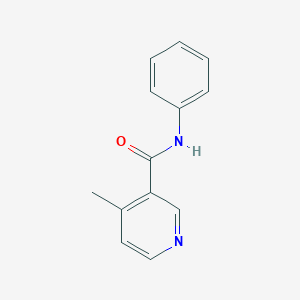
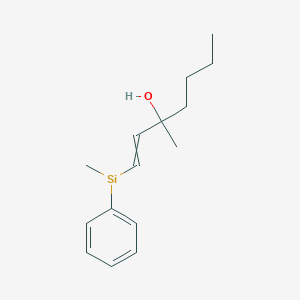
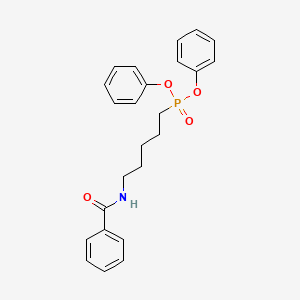
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)

